H-His-OEt2.HCl
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Overview
Description
H-His-OEt2.HCl is a chemical compound used in scientific research . Its applications range from drug synthesis to peptide coupling, making it an invaluable tool for advancing scientific knowledge.
Molecular Structure Analysis
The molecular formula of this compound is C8H15Cl2N3O2 . The average mass is 256.130 Da and the mono-isotopic mass is 255.054138 Da .Scientific Research Applications
Synthetic Models for Enzyme Functions
The research on synthetic Fe/Cu complexes aims to unravel the complexities of heme-copper oxidases (HCOs), which are crucial for the reduction of dioxygen to water in respiratory chains. This study highlights the significance of synthetic model chemistry in understanding the biochemistry of dioxygen reduction, including the movements of protons and electrons, which are pivotal for ATP synthesis and cellular respiration (Adam et al., 2018).
Advanced Oxidation Techniques
The classic Fenton's peroxidation process, involving the activation of hydrogen peroxide (H2O2) by iron salts, is a potent method for the degradation of various pollutants. This advanced oxidation technique is highly effective in destroying hazardous organic compounds in water, showcasing its utility in environmental clean-up and pollution control (Neyens & Baeyens, 2003).
Hydrogen Bond Acceptors in Chemical Contexts
A study on ylides containing nitrogen, oxygen, or carbon atoms as heavy atoms delves into their behavior as hydrogen bond acceptors. This research provides valuable insights into the formation of strong hydrogen bonds, including those that could be considered low-barrier hydrogen bonds (LBHBs), thus contributing to a deeper understanding of hydrogen bonding mechanisms in various chemical and biological processes (Rozas et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-2-13-8(12)7(9)3-6-4-10-5-11-6;;/h4-5,7H,2-3,9H2,1H3,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWDMXNJDWMHCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CN=CN1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657598 |
Source
|
Record name | Ethyl histidinate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35166-54-2 |
Source
|
Record name | Ethyl histidinate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.